molecular formula C24H18BrN5 B2365869 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-85-9

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2365869
CAS RN: 477231-85-9
M. Wt: 456.347
InChI Key: PAFUGPMDWXMNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel, potent adenosine kinase inhibitor with oral activity in animal models of pain and inflammation . It is also known as ABT-702 .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s related to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [2,3-d]pyrimidine-4,6-diamine .


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 191–192 °C. Its IR (KBr) values are: cm −1: 3425–3400 (OH), 3325 (NH), 1660 (C O), 1620 (C N). Its 1 H-NMR (DMSO-d 6) (ppm) values are: 11.25 (brs, 1H, NH, D 2 O exchangeable), 8.74 (brs, 1H, NH, D 2 O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 7.79 (s, 1H, pyrazolo-H3), 7.60 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.99 (d, J = 8 Hz, 1H, phenyl .

Scientific Research Applications

Adenosine Kinase Inhibition

This compound is a potent non-nucleoside adenosine kinase (AK) inhibitor . AK is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation . By inhibiting AK, this compound can selectively increase adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .

Pain Management

The compound has shown oral activity in animal models of pain . By increasing adenosine concentrations, it can reduce pain signals at the site of injury, making it a potential candidate for the development of new pain management therapies .

Anti-Inflammatory Properties

In addition to its analgesic properties, this compound also has anti-inflammatory properties . It can potentially be used in the treatment of various inflammatory conditions, including autoimmune diseases, allergies, and acute inflammatory responses .

Cytotoxic Activities

Some compounds in the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine families have shown superior cytotoxic activities against certain cancer cell lines . While the specific cytotoxic activities of this compound have not been reported, it may have similar properties given its structural similarities with these compounds.

Potential Use in Cancer Research

Given its potential cytotoxic activities, this compound could be used in cancer research, particularly in the study of cancers that have shown sensitivity to similar compounds .

Drug Development

The compound’s potent AK inhibition, analgesic, anti-inflammatory, and potential cytotoxic properties make it a promising candidate for drug development. It could potentially be used as a lead compound in the development of new drugs for pain management, inflammation, and cancer treatment .

properties

IUPAC Name

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5/c25-19-8-10-20(11-9-19)30-15-21(18-6-2-1-3-7-18)22-23(28-16-29-24(22)30)27-14-17-5-4-12-26-13-17/h1-13,15-16H,14H2,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFUGPMDWXMNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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